molecular formula C16H23BO4 B2832702 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester CAS No. 2304633-93-8

2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester

Cat. No.: B2832702
CAS No.: 2304633-93-8
M. Wt: 290.17
InChI Key: FTPUNPSIOIOENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester is a useful research compound. Its molecular formula is C16H23BO4 and its molecular weight is 290.17. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices .

Mode of Action

The compound is a type of boronic ester, which is a valuable building block in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .

Action Environment

Environmental factors such as pH strongly influence the action of the compound . The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .

Properties

IUPAC Name

[3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-11-8-7-9-13(10-19-12(2)18)14(11)17-20-15(3,4)16(5,6)21-17/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPUNPSIOIOENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2COC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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